{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride
Overview
Description
{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride is a useful research compound. Its molecular formula is C13H17Cl3N2O and its molecular weight is 323.6. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis and Crystal Structure : The compound has been characterized through NMR analyses, and its solid and solution conformations have been found to be similar. It exhibits thermal stability and undergoes phase transitions, as investigated by thermal gravimetric analysis and differential scanning calorimetry (Ribet et al., 2005).
Spectroscopic and Quantum Chemical Studies : Another related compound was synthesized, and its molecular geometry and first-order hyperpolarizability were studied using density functional theory. This provided insights into the molecule's stability and reactive sites (Fatma et al., 2017).
In-Line Monitoring of Salt Formation Process : Fourier transform infrared spectroscopy has been used to monitor the hydrochloride salt formation process of a similar piperidine-based compound, highlighting its application in optimizing pharmaceutical production (Lin et al., 2006).
Hirshfeld Surface Analysis of Hydrochloride Salt : The hydrochloride salt of a related piperidine compound was analyzed, providing insights into its structural comparison with its fluorinated analogue (Ullah & Stoeckli-Evans, 2021).
Synthesis and Antibacterial Activity : Studies on piperidine-containing pyrimidine imines and thiazolidinones synthesized under microwave irradiation revealed their potential antibacterial activity (C. Merugu et al., 2010).
Kinetic Study of Hydroamination : This research offers insights into the kinetic analysis of the cyclization of 6-aminohex-1-yne by both homogeneous and heterogeneous catalysts, relevant to the field of hydroamination (Müller et al., 2003).
Synthesis of Hydrochloride Salt : Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, exploring different starting materials and processes (Zheng Rui, 2010).
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
It is known that piperidine derivatives can influence a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-10-1-2-11(12(15)7-10)13(18)17-5-3-9(8-16)4-6-17;/h1-2,7,9H,3-6,8,16H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDZQBCEMBQJME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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